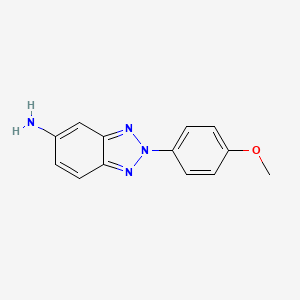

5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole

描述

属性

IUPAC Name |

2-(4-methoxyphenyl)benzotriazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c1-18-11-5-3-10(4-6-11)17-15-12-7-2-9(14)8-13(12)16-17/h2-8H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZKUNXGRZGIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352209 | |

| Record name | 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6659-92-3 | |

| Record name | 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxyaniline with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate then undergoes cyclization with sodium azide to yield the desired benzotriazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

化学反应分析

Types of Reactions:

Oxidation: The amino group in 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines or hydrazines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

科学研究应用

Scientific Research Applications

- Chemistry As a building block in organic synthesis, 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole serves as a precursor for synthesizing more complex molecules and can be used in various coupling reactions.

- Biology This compound is studied in biological research for its potential as an enzyme inhibitor, interacting with specific enzymes, affecting their activity, and providing insights into enzyme function and regulation.

- Medicine The compound is investigated in medicinal chemistry for its antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.

- Industry this compound is used as a corrosion inhibitor, forming a protective layer on metal surfaces to prevent oxidation and corrosion, and in the production of dyes and pigments.

Biological Activities

5-Amino-2-(p-tolyl)-2H-benzotriazole, a compound belonging to the benzotriazole family, exhibits diverse biological activities.

- Antimicrobial Properties Research indicates that benzotriazole derivatives exhibit antimicrobial activity, with certain compounds showing inhibitory effects against various bacterial strains by disrupting bacterial cell membranes and inhibiting key metabolic pathways.

- Enzyme Inhibition Studies have explored its potential as an inhibitor of protein arginine methyltransferases (PRMTs), which regulate gene expression and are implicated in diseases such as cancer and cardiovascular disorders. The compound has shown promise in selectively inhibiting PRMT1 and enhancing the activity of CARM1 (PRMT4), which could be beneficial in therapeutic contexts.

- Antioxidant Activity The antioxidant properties of benzotriazole derivatives have been explored, with the compound's ability to scavenge free radicals potentially contributing to protective effects against oxidative stress-related damage in cells.

Case Studies

- Case Study 1: Inhibition of PRMTs A study evaluated the effects of 5-Amino-2-(p-tolyl)-2H-benzotriazole on human recombinant PRMT1, and results indicated that the compound inhibited PRMT1 activity by over 60% at concentrations ranging from 10 µM to 50 µM, demonstrating its potential as a therapeutic agent in diseases where PRMTs are dysregulated.

- Case Study 2: Antimicrobial Efficacy In another research effort, various benzotriazole derivatives were tested for their antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli. The results highlighted that 5-Amino-2-(p-tolyl)-2H-benzotriazole exhibited significant antibacterial activity, supporting its use in developing new antimicrobial agents.

Benzotriazole-acrylonitrile derivatives

作用机制

The mechanism of action of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. This interaction can disrupt metabolic pathways and cellular processes, leading to its observed biological effects.

相似化合物的比较

Benzoxazole Derivatives

- 5-Amino-2-(p-tert-butylphenyl)-benzoxazole (): Core Structure: Benzoxazole (oxygen instead of triazole nitrogen). Substituents: p-tert-butylphenyl and amino groups. Applications: Demonstrated antimicrobial activity when sulfonylated, with substituents like p-tert-butylphenyl enhancing lipophilicity and bioactivity .

Thiadiazole-Pyrimidine Hybrids

- 5-Amino-2-(3-chlorophenyl)-7-(4-methoxyphenyl)-thiadiazolo[3,2-a]pyrimidine (): Core Structure: Thiadiazole fused with pyrimidine. Substituents: 3-chlorophenyl and 4-methoxyphenyl groups. Applications: Reported as a cytotoxic agent against cancer cells, with the 4-methoxyphenyl group possibly enhancing cellular uptake .

Pyrazole-Thiadiazole Scaffolds

- 5-Amino-2-(1-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1,3,4-thiadiazole (): Core Structure: Thiadiazole linked to pyrazole. Substituents: 4-methoxyphenyl group. Key Differences: The pyrazole-thiadiazole hybrid offers multiple hydrogen-bonding sites, improving binding affinity in biological systems.

Physicochemical Properties

Table 1: Comparative Analysis of Key Properties

Notes:

- The 4-methoxyphenyl group consistently improves solubility in polar solvents (e.g., DMSO, ethanol) across analogues.

- Amino groups in all compounds contribute to characteristic NH2 signals in NMR and hydrogen-bonding capacity.

Toxicity Considerations

- 5-Amino-2-(trifluoromethyl)pyridine (): A structurally distinct pyridine derivative causes methemoglobinemia via oxidation to hydroxylamine analogs. While the benzotriazole core differs, its amino group warrants toxicity screening for similar oxidative pathways .

生物活性

5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole (5-AMBP) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and case studies.

Overview of this compound

5-AMBP, also known as MBz-Trp, is a benzotriazole derivative that has been utilized in proteomics for labeling and detecting tryptophan residues in proteins. Its structure features a methoxyphenyl group, which is believed to enhance its biological activity compared to other benzotriazole derivatives.

Antimicrobial Activity

Research indicates that benzotriazole derivatives, including 5-AMBP, exhibit antimicrobial properties. A study highlighted that compounds containing the benzotriazole nucleus showed moderate antibacterial and antifungal activities. Specifically, derivatives were tested against various strains of bacteria and fungi, demonstrating effectiveness with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL against Staphylococcus aureus and Candida albicans .

Anticancer Potential

The anticancer activity of 5-AMBP has been evaluated in several studies. For instance, derivatives similar to 5-AMBP have shown inhibitory effects on cancer cell lines, with IC50 values indicating significant cytotoxicity. One study reported that certain benzotriazole derivatives exhibited mean IC50 values around 92.4 µM against a panel of cancer cell lines, suggesting potential as a precursor for developing more potent anticancer agents .

The mechanisms through which 5-AMBP exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes. For example, it has been shown to act on targets such as carbonic anhydrase and histone deacetylases, which are crucial in cancer progression and inflammation .

- Receptor Modulation : By binding to specific receptors, 5-AMBP can influence various signaling pathways within cells, potentially altering cell proliferation and survival .

Case Studies

- Anticancer Activity : A study focused on the synthesis of novel benzotriazole derivatives demonstrated that modifications to the 5-AMBP structure could enhance its anticancer properties. The synthesized compounds were tested against multiple human cancer cell lines, with promising results indicating their potential as therapeutic agents .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of various benzotriazole derivatives, including 5-AMBP. The results showed that compounds with specific substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in optimizing biological efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | Moderate antibacterial activity; IC50 ~92.4 µM |

| Benzimidazole Derivatives | Structure | Antifungal | Effective against Candida albicans; MIC ~12.5 μg/mL |

| Triazolopyridine Analogues | Structure | Reduced potency | Less effective than benzotriazoles |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-amino-2-(4-methoxyphenyl)-2H-benzotriazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, triazole derivatives can be prepared by refluxing hydrazide precursors with substituted benzaldehydes in ethanol under acidic catalysis (e.g., glacial acetic acid) . Key steps include reflux duration (4–18 hours), solvent selection (DMSO or ethanol), and purification via recrystallization (water-ethanol mixtures). Yields (~65–81%) depend on stoichiometric ratios and catalyst efficiency . Orthogonal experimental design (e.g., optimizing temperature, solvent ratios, and catalyst concentration) is recommended to maximize yield .

Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

- Methodological Answer : Structural confirmation relies on:

- ¹H/¹³C NMR : Signals for methoxy (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.9–8.0 ppm) are critical. For example, the ¹H NMR spectrum of a related triazole derivative shows distinct peaks for aryl groups and substituents .

- X-ray crystallography : Single-crystal studies provide dihedral angles and bond lengths (e.g., C–C mean deviation: 0.006 Å), resolving ambiguities in regiochemistry .

- Mass spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ = 385.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data or unexpected reaction outcomes?

- Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected splitting or missing peaks) may arise from tautomerism, impurities, or regioisomer formation. Strategies include:

- Multi-technique validation : Cross-validate with 2D NMR (COSY, HSQC) or IR spectroscopy (e.g., C≡N stretches at ~2200 cm⁻¹) .

- Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts or optimize geometries, aligning theoretical and experimental data .

- Reaction monitoring : Employ in-situ FT-IR or HPLC to track intermediates and identify side products .

Q. What computational approaches are used to predict the reactivity or stability of this compound?

- Methodological Answer :

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, a low HOMO-LUMO gap (<4 eV) suggests high reactivity .

- Molecular dynamics (MD) simulations : Study solvation effects or thermal stability (e.g., decomposition at >200°C) under simulated physiological conditions .

- Docking studies : Model interactions with biological targets (e.g., kinases) to guide structure-activity relationship (SAR) studies .

Q. How can the antiproliferative or antimicrobial activity of this compound be systematically evaluated?

- Methodological Answer :

- In vitro assays : Use MTT assays for cytotoxicity (IC₅₀ values) against cancer cell lines (e.g., HeLa, MCF-7) .

- Microbiological screening : Test minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .

- Target validation : Perform kinase inhibition assays or Western blotting to identify molecular targets (e.g., glycogen synthase kinase-3β) .

Q. What strategies optimize reaction scalability while maintaining regioselectivity?

- Methodological Answer :

- Catalyst screening : Test transition-metal catalysts (e.g., CuI for click chemistry) to enhance regioselectivity in triazole formation .

- Flow chemistry : Improve heat/mass transfer for exothermic reactions, reducing side products .

- Green solvents : Replace DMSO with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to improve sustainability .

Data Contradiction Analysis

Q. How should researchers address conflicting yield reports in synthetic protocols?

- Methodological Answer : Discrepancies (e.g., 65% vs. 81% yields) often stem from:

- Reagent purity : Impure starting materials (e.g., <95% hydrazides) reduce efficiency .

- Workup variations : Differences in crystallization solvents (water-ethanol vs. ethyl acetate) impact recovery .

- Catalyst load : Higher acetic acid concentrations (5–10 mol%) may accelerate imine formation but promote side reactions .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Confirmation

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.94 (m, 2H, Ar-H), 3.98 (s, 3H, OCH₃) | |

| ¹³C NMR | δ 185.4 (C=O), 159.3 (Ar-C-OCH₃) | |

| ESI-MS | [M+H]⁺ = 385.1 | |

| X-ray | Dihedral angle: 15.2° between aryl groups |

Table 2 : Optimization Parameters for Synthesis

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Reflux time | 12–18 hours | Maximizes cyclization |

| Solvent | Ethanol (anhydrous) | Enhances solubility |

| Catalyst | Glacial acetic acid (5 mol%) | Accelerates imine formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。